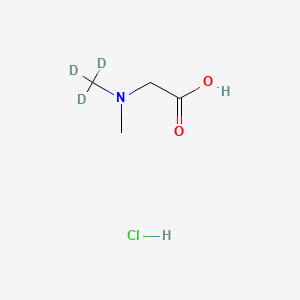
N,N-Dimethyl-d3-glycine HCl (N-methyl-d3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-d3-glycine hydrochloride (N-methyl-d3) is a deuterated form of N,N-dimethylglycine hydrochloride. This compound is a derivative of the amino acid glycine, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. It is commonly used in scientific research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-d3-glycine hydrochloride can be synthesized through the alkylation of glycine via the Eschweiler–Clarke reaction. In this reaction, glycine is treated with aqueous formaldehyde in formic acid, which serves as both the solvent and reductant. Hydrochloric acid is then added to form the hydrochloride salt .
Industrial Production Methods: The industrial production of N,N-Dimethyl-d3-glycine hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: N,N-Dimethyl-d3-glycine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: N,N-Dimethyl-d3-glycine hydrochloride can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethylglycine oxide, while reduction could produce N-methylglycine.
科学研究应用
N,N-Dimethyl-d3-glycine hydrochloride has a wide range of applications in scientific research:
作用机制
N,N-Dimethyl-d3-glycine hydrochloride exerts its effects through several molecular pathways:
Molecular Targets: It acts as an agonist of the glycine site of the NMDA receptor, influencing neurotransmission.
Pathways Involved: The compound is involved in glycine and serine metabolism, betaine metabolism, and other metabolic pathways. It also plays a role in the regulation of methyltransferase activity, impacting various physiological processes.
相似化合物的比较
N,N-Dimethyl-d3-glycine hydrochloride is unique compared to other similar compounds due to its deuterated nature, which provides distinct advantages in research applications. Similar compounds include:
N,N-Dimethylglycine hydrochloride: A non-deuterated form used in similar applications.
Sarcosine: Another N-methylated glycine derivative used in comparative analysis.
Betaine: A related compound involved in similar metabolic pathways.
These compounds share some functional similarities but differ in their specific applications and properties.
属性
分子式 |
C4H10ClNO2 |
|---|---|
分子量 |
142.60 g/mol |
IUPAC 名称 |
2-[methyl(trideuteriomethyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H/i1D3; |
InChI 键 |
FKASAVXZZLJTNX-NIIDSAIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C)CC(=O)O.Cl |
规范 SMILES |
CN(C)CC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline](/img/structure/B12298091.png)

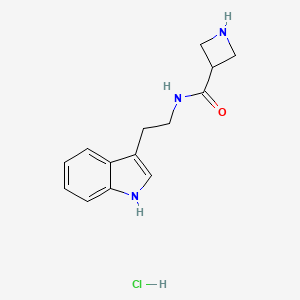
![5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12298111.png)
![(Z)-2-Butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester](/img/structure/B12298114.png)
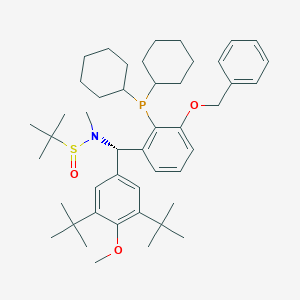
![2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoic acid](/img/structure/B12298124.png)
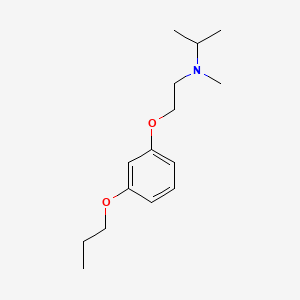



![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12298167.png)
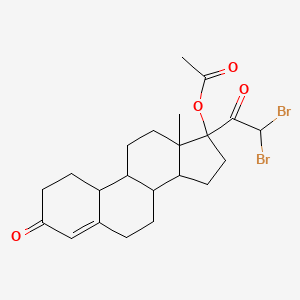
![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)
